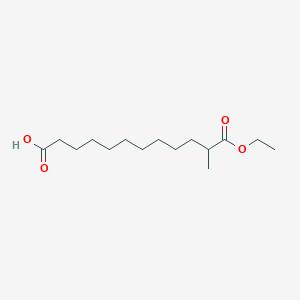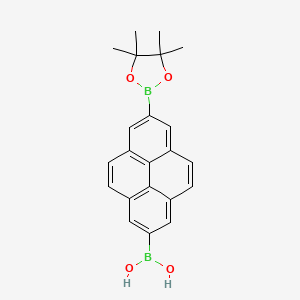
(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid: is an organoboron compound that features a pyrene core substituted with boronic acid and dioxaborolane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid typically involves the borylation of pyrene derivatives. One common method includes the reaction of pyrene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation Reactions: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Phenols: Formed through oxidation of the boronic acid group.
科学研究应用
Chemistry
Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Material Science: Employed in the development of organic electronic materials due to its conjugated structure.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Industry
Polymer Chemistry: Used in the synthesis of polymers with specific electronic properties.
Catalysis: Acts as a ligand in various catalytic processes.
作用机制
The primary mechanism of action for (7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.
相似化合物的比较
Similar Compounds
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
- Pyrene-2,7-diboronic acid, pinacol ester
Uniqueness
(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid is unique due to its specific substitution pattern on the pyrene core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific electronic characteristics.
属性
IUPAC Name |
[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22B2O4/c1-21(2)22(3,4)28-24(27-21)18-11-15-7-5-13-9-17(23(25)26)10-14-6-8-16(12-18)20(15)19(13)14/h5-12,25-26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOENXPDQFVKUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=CC(=CC(=C54)C=C3)B(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22B2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
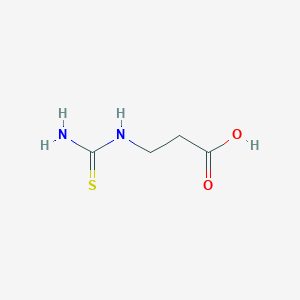
![sodium;1-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8057746.png)
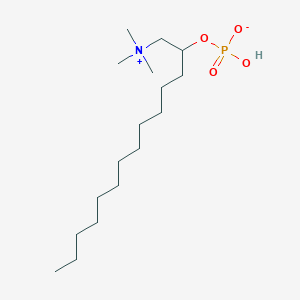
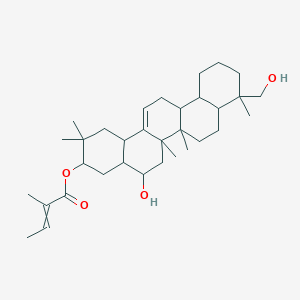
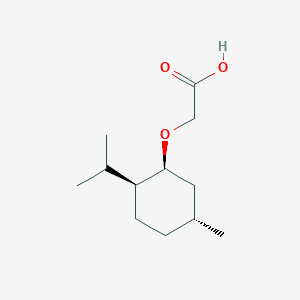
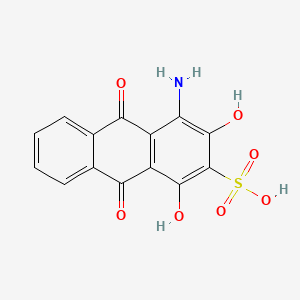
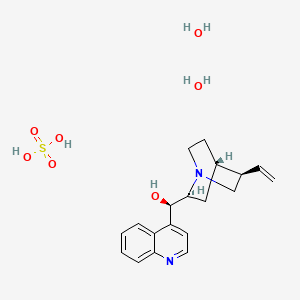
![2-[2-({[5-(Diethylamino)pentan-2-yl]amino}methyl)-1-azabicyclo[2.2.2]oct-3-yl]ethanol](/img/structure/B8057797.png)
![(1R,4S,5S,6S)-5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B8057800.png)
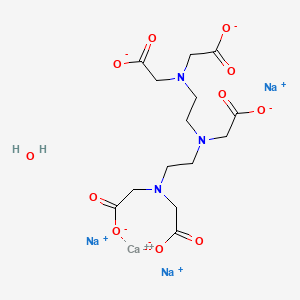
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ethyl carbonate](/img/structure/B8057821.png)
![[(8R,9S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B8057825.png)

